molecular formula C15H18BrN3O4 B2846657 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid CAS No. 1004944-59-5

2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid

Cat. No.: B2846657
CAS No.: 1004944-59-5
M. Wt: 384.23
InChI Key: LIFHFMVOSXLOLB-UHFFFAOYSA-N
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Description

2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid is a sophisticated bifunctional building block designed for advanced chemical and pharmaceutical research. This compound strategically combines a rigid, lipophilic adamantane cage structure with a versatile pyrazole heterocycle that is functionalized with both bromo and nitro groups, all linked through a reactive acetic acid side chain . The adamantane moiety is prized in drug design for its ability to enhance metabolic stability and improve membrane permeability, while the multi-substituted pyrazole ring offers a rich platform for further synthetic modification via cross-coupling (the bromo group) and reduction (the nitro group) reactions . This unique architecture makes it a valuable intermediate for constructing complex molecular targets, with potential applications in the synthesis of protease inhibitors, kinase targets, and other biologically active small molecules. The reactive handles allow researchers to systematically explore structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the lot-specific Certificate of Analysis for detailed characterization data.

Properties

IUPAC Name

2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4/c16-11-7-18(17-13(11)19(22)23)15-4-9-1-10(5-15)3-14(2-9,8-15)6-12(20)21/h7,9-10H,1-6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFHFMVOSXLOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=C(C(=N4)[N+](=O)[O-])Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. The unique structure, featuring an adamantyl moiety and a nitropyrazole group, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18BrN3O2\text{C}_{15}\text{H}_{18}\text{BrN}_3\text{O}_2

This structure includes:

  • An adamantane core, known for its stability and lipophilicity.
  • A nitropyrazole substituent, which contributes to its potential reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrazole derivatives. For instance, similar compounds have shown significant inhibition against various viral strains such as HIV and influenza. The presence of the adamantyl group has been linked to enhanced antiviral efficacy due to improved membrane permeability and interaction with viral proteins.

Table 1: Antiviral Efficacy of Related Compounds

Compound NameVirus TypeIC50 (µM)
2-[3-(4-Bromo-3-nitropyrazolyl)acetic acid]HIVTBD
Pyrazolo[3,4-d]pyrimidine derivativesInfluenza1.96
4-(Arylmethylene)bis(1H-pyrazole-5-ol)HCVTBD

Note: TBD indicates that specific data for the compound is not yet available but is under investigation.

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. The mechanism often involves the inhibition of key enzymes involved in tumor growth or apoptosis induction in cancer cells. For example, compounds with adamantyl groups have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Case Study: Anticancer Activity Evaluation
A recent study evaluated the cytotoxic effects of related pyrazole derivatives on various cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
2-[3-(4-Bromo-3-nitropyrazolyl)acetic acid]MCF-7 (Breast)TBD
4-Bromo-3-methylphenyl acetic acidHeLa (Cervical)15
Pyrazolo[3,4-d]pyrimidine derivativesA549 (Lung)20

The biological activity of 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid may be attributed to its ability to interact with specific protein targets involved in viral replication and cancer cell proliferation. Preliminary studies suggest that the compound may inhibit key enzymes such as reverse transcriptase in retroviruses or kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The bromo and nitro substituents on the pyrazole ring exert distinct electronic effects compared to analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid (). In the latter, the bromine atom at the 3-position of the phenyl ring is electron-withdrawing, as evidenced by the enlarged C–C–C angle (121.5°) compared to electron-donating groups like methoxy (118.2°) . Similarly, the nitro group in 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid likely enhances the pyrazole’s electron-deficient character, influencing reactivity in nucleophilic substitution or cycloaddition reactions.

Table 1: Substituent Effects on Aromatic Rings

Compound Substituent Positions Electron Effects C–C–C Angle (Degrees) Reference
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ Br: Withdrawing 121.5° (Br site)
Target compound 4-Br, 3-NO₂ NO₂: Strongly Withdrawing N/A (Predicted >121.5°)
Role of Adamantane in Stability and Reactivity

Adamantane derivatives, such as those in and , exhibit enhanced stability due to their rigid, diamondoid structure. For example, α-adamantanyl thioglycosides () undergo oxidative deamination with labeled acetic acid, retaining isotopic integrity in products, highlighting adamantane’s steric protection against side reactions . Similarly, the adamantane group in the target compound likely stabilizes the pyrazole ring against degradation, a feature absent in non-adamantane analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid.

Table 2: Adamantane-Containing Compounds vs. Non-Adamantane Analogs

Feature Adamantane Derivatives (e.g., Target Compound) Non-Adamantane Analogs (e.g., )
Thermal Stability High (rigid cage structure) Moderate (flexible aryl groups)
Reactivity in Acidic Media Resistant to protonation-induced cleavage Susceptible to ring substitution
Synthetic Accessibility Requires specialized adamantane functionalization Straightforward aryl bromination

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid, and what are the critical reaction parameters affecting yield?

  • Methodology : The compound is synthesized via regioselective bromination of an adamantane precursor. A key method involves reacting 4-methoxyphenylacetic acid with bromine in acetic acid (1:1 molar ratio) at room temperature for 60 minutes, followed by crystallization . Alternative routes use coupling agents like HOBt and EDCl in DMF to link pyrazole or adamantane moieties, with yields influenced by solvent polarity and stoichiometry .
  • Critical Parameters :

  • Bromine stoichiometry (excess leads to over-bromination).
  • Reaction temperature (room temperature minimizes side reactions).
  • Purification via water-ethanol crystallization improves purity (65–85% yield) .

Q. How is the structural confirmation of this compound performed in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : Assigns substituent positions (e.g., bromo and nitro groups) via 1H/13C chemical shifts. For example, methoxy protons resonate at δ 3.8–4.0 ppm in analogous adamantane derivatives .
  • Single-Crystal X-ray Diffraction : Resolves the adamantane-pyrazole linkage and hydrogen-bonding motifs. Dihedral angles between substituents (e.g., 78.15° for the acetic acid group) confirm spatial orientation .
  • Melting Point Analysis : Validates purity (e.g., 141–143°C for intermediates) .

Advanced Research Questions

Q. What electronic and steric effects dominate the reactivity of the bromo-nitro-pyrazole moiety?

  • Electronic Effects : The nitro group withdraws electrons, increasing electrophilicity at the bromine site for nucleophilic substitution. This is supported by C–C–C bond angle deviations (121.5° at Br vs. 118.2° at OMe) observed in X-ray data .
  • Steric Effects : The adamantane core hinders reactions at the acetic acid terminus, requiring optimized catalysts (e.g., trifluoro acid for CO insertion reactions) .

Q. How do hydrogen-bonding motifs in the crystal lattice influence physicochemical properties?

  • R22(8) Motifs : Centrosymmetric dimers formed via carboxylic acid hydrogen bonds stabilize the lattice, increasing melting points (e.g., 156–161°C for related bromophenoxyacetic acids) .
  • Impact on Solubility : Strong intermolecular forces reduce solubility in polar solvents, necessitating DMSO or DMF for biological assays .

Q. What computational approaches predict the biological activity of this compound?

  • QSAR Models : Use PubChem descriptors (e.g., logP, topological polar surface area) to predict bioavailability. Analog studies (e.g., Combretastatin A-4 derivatives) suggest antimitotic activity via tubulin binding .
  • Docking Simulations : Target proteins like Vancomycin-type systems, where adamantane’s rigidity enhances binding affinity .

Q. How are contradictions in synthetic regioselectivity resolved experimentally?

  • Optimization Strategies :

  • Solvent selection (acetic acid directs bromination to the pyrazole ring) .
  • NMR tracking of intermediates identifies competing pathways (e.g., adamantane vs. pyrazole bromination) .
    • Case Study : Substituted benzaldehydes in trifluoro acid yield adamantanyl–CO–CH2Py derivatives under high-pressure CO, avoiding undesired regiochemistry .

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